JAK-3 Kinase Inhibition: Target-Specific Activity Differentiating from Pan-Kinase Scaffolds
The pyrazolopyridine core of 3-(1-methyl-1H-pyrazol-5-yl)pyridine is specifically associated with Janus kinase 3 (JAK-3) inhibition, distinguishing it from scaffolds with broader or alternative kinase profiles [1]. While quantitative IC50 data for the unsubstituted building block is not available, the parent pyrazolopyridine derivative class demonstrates defined JAK-3 inhibitory activity, providing a rationale for selecting this scaffold over non-selective heterocyclic cores when JAK-3 targeting is desired [1].
| Evidence Dimension | Kinase target specificity |
|---|---|
| Target Compound Data | Pyrazolopyridine derivative (parent class) acts as JAK-3 inhibitor |
| Comparator Or Baseline | Unspecified heterocyclic building blocks with undefined kinase profiles |
| Quantified Difference | Not quantified; inferred from target annotation |
| Conditions | Therapeutic Target Database (TTD) annotation |
Why This Matters
Selecting a scaffold with a documented target association accelerates lead optimization and reduces the risk of investing in a building block with no defined biological anchor.
- [1] Therapeutic Target Database (TTD). Pyrazolopyridine derivative 1. Drug ID: D0VJ5M. Target: Janus kinase 3 (JAK-3) Inhibitor. Accessed April 2026. View Source
